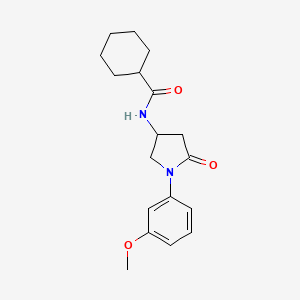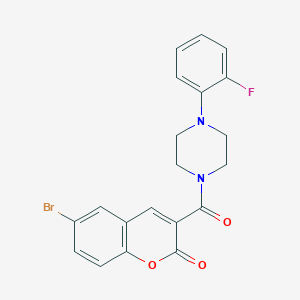
6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one” is a part of a series of compounds that have been found to be useful in the treatment of neurological disorders . These compounds can be used alone or in combination with other pharmaceutically active agents for treating or preventing neurological disorders .
Molecular Structure Analysis
The molecular structure of this compound includes a chromen-2-one moiety, which is brominated at the 6-position. It also contains a piperazine ring, which is substituted at the 4-position with a fluorophenyl group. The piperazine ring is linked to the chromen-2-one moiety via a carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- A study highlighted the synthesis of novel piperazine linked methylene-bis-coumarins, including compounds related to "6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one". These compounds demonstrated significant inhibitory activity against various bacterial strains, with specific moieties enhancing the antibacterial effectiveness (Nagaraj et al., 2019).
- Research on quinolone derivatives containing a 3-acetyl coumarin structure revealed antibacterial and antifungal activities, indicating the broad potential of such compounds in antimicrobial applications (Valadbeigi & Ghodsi, 2017).
Analgesic Activity
- Microwave-assisted synthesis of novel pyrimidine derivatives, including structures similar to the compound of interest, showed significant analgesic activity without ulcerogenic effects in an in vivo model, suggesting their potential as pain management agents (Chaudhary et al., 2012).
Anti-Proliferative and Anticancer Activity
- The synthesis and investigation of benzochromene derivatives have demonstrated potent anti-proliferative properties against colorectal cancer cell lines, with specific compounds inducing apoptosis and affecting gene expression related to cancer cell survival (Ahagh et al., 2019).
Antiviral Activity
- Compounds structurally related to "6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one" have been evaluated for their potential antiviral properties against HIV-1, demonstrating varying degrees of activity and highlighting the importance of structural optimization for enhanced efficacy (Althagafi et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of action
The compound “6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one” might be related to the family of therapeutic piperazines . These compounds are known to inhibit PDE4 function .
Mode of action
This inhibition could result in changes in intracellular levels of cyclic AMP, affecting various cellular functions .
Result of action
Therapeutic piperazines, which “6-bromo-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one” might be related to, are known to improve cognitive function and/or treat cognitive disorders or impairment, traumatic and/or ischemic injuries of the central and peripheral nervous system and/or psychiatric disorders in animals, especially humans .
Propiedades
IUPAC Name |
6-bromo-3-[4-(2-fluorophenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN2O3/c21-14-5-6-18-13(11-14)12-15(20(26)27-18)19(25)24-9-7-23(8-10-24)17-4-2-1-3-16(17)22/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFVUNGTIDFZJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(4-chlorobenzyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2631253.png)
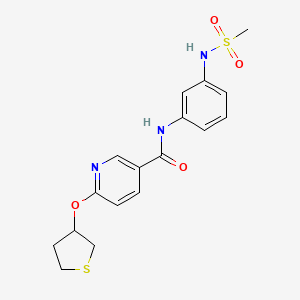
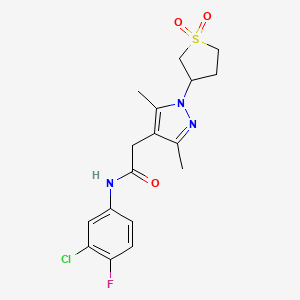
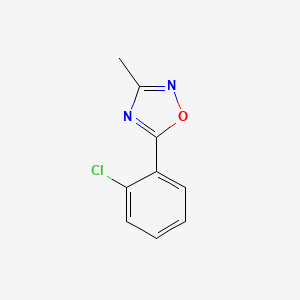
![6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indole-3-carboxylic acid](/img/structure/B2631258.png)
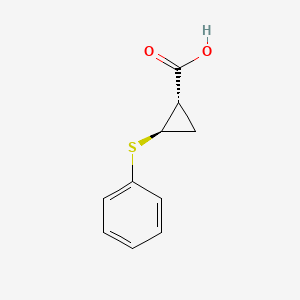

![Ethyl 4-[3-(4-ethylphenoxy)phenyl]-1-hydroxy-2-oxopyrrolidine-3-carboxylate](/img/structure/B2631262.png)
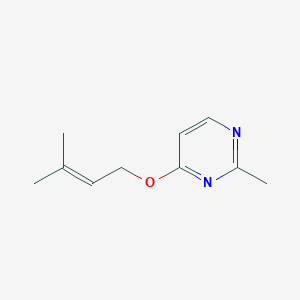
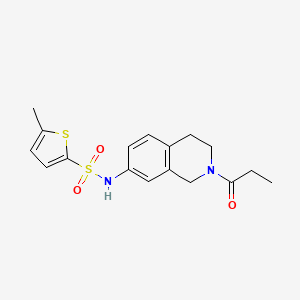

![7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2631271.png)
![5-[(3,4-Dichlorophenyl)sulfonyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B2631272.png)
